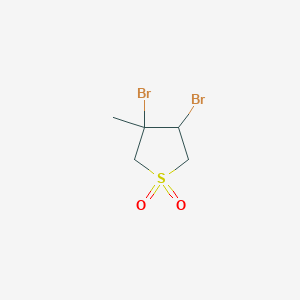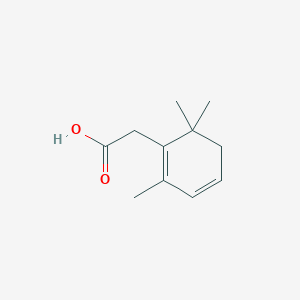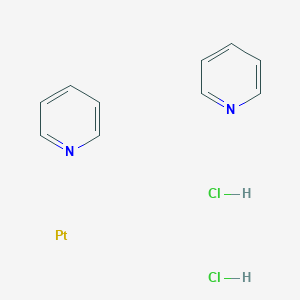![molecular formula C10H10N2O2 B102773 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one CAS No. 94237-72-6](/img/structure/B102773.png)
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one, also known as EHP or NSC 146109, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It possesses a pyrido[1,2-a]pyrimidine core structure and a hydroxyl group at position 4, which makes it a potential candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one is not fully understood, but it is believed to act through multiple pathways. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemische Und Physiologische Effekte
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of topoisomerase II and protein kinase C. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for further research. However, one limitation of using 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one. One area of interest is the development of new drugs based on the structure of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one. Another area of interest is the investigation of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one's potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one and its potential use in combination with other drugs.
Synthesemethoden
The synthesis of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one can be achieved through various methods, including the reaction of 4-chloropyrido[1,2-a]pyrimidine with ethyl acetate in the presence of a base, or the reaction of 4-chloropyrido[1,2-a]pyrimidine with ethyl acetoacetate in the presence of a base and a phase transfer catalyst. The yield of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one achieves this by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
94237-72-6 |
|---|---|
Produktname |
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
3-ethyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-9(13)11-8-5-3-4-6-12(8)10(7)14/h3-6,13H,2H2,1H3 |
InChI-Schlüssel |
BNXRCBCDYAEDED-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C(N2C=CC=CC2=NC1=O)O |
SMILES |
CCC1=C(N=C2C=CC=CN2C1=O)O |
Kanonische SMILES |
CCC1=C(N2C=CC=CC2=NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



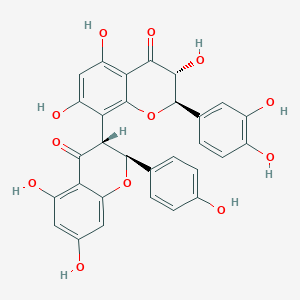
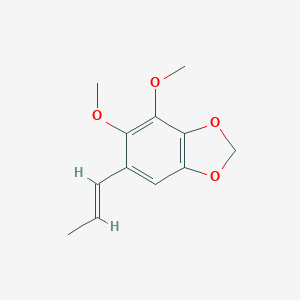

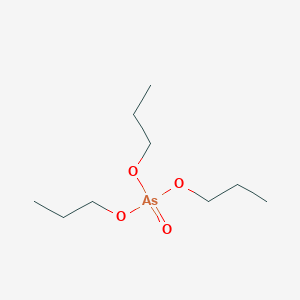
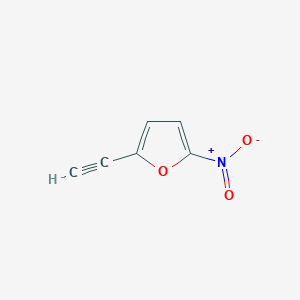
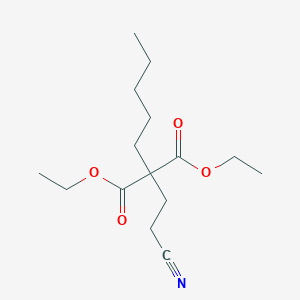
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
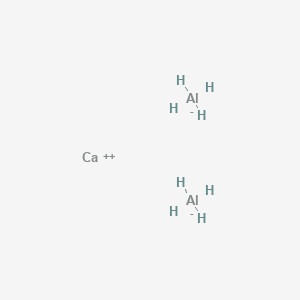
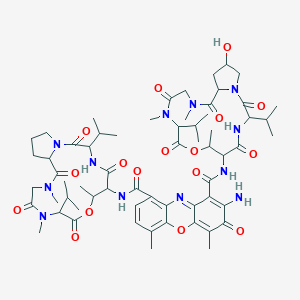
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
